molecular formula C22H21FN2O3S B2960227 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide CAS No. 451500-01-9

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide

Cat. No.: B2960227
CAS No.: 451500-01-9
M. Wt: 412.48
InChI Key: FVZGAXGVBMDYOK-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzyl(methyl)sulfamoyl group at the 5-position of the benzamide core, a fluorine atom at the 2-position, and a 4-methylphenyl substituent on the amide nitrogen.

Properties

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-16-8-10-18(11-9-16)24-22(26)20-14-19(12-13-21(20)23)29(27,28)25(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZGAXGVBMDYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide typically involves multiple steps, including the introduction of the benzyl(methyl)sulfamoyl group, fluorination, and the formation of the benzamide core. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution reactions.

    Amidation: Formation of the benzamide core through amidation reactions.

    Sulfonation: Introduction of the benzyl(methyl)sulfamoyl group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Melting Points

Compound Name / ID Substituent at 5-Position Amide Substituent Melting Point (°C) Reference
Target Compound Benzyl(methyl)sulfamoyl, 2-F 4-Methylphenyl Not Reported
Compound 51 N-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl] 4-Methylphenyl 266–268
Compound 52 N-[5-(4-Trifluoromethylphenyl)-triazinyl] 4-Methylphenyl 277–279
Compound 53 N-[5-(4-Methoxyphenyl)-triazinyl] 4-Methylphenyl 255–258
LMM5 Benzyl(methyl)sulfamoyl 5-(4-Methoxyphenyl)methyl-oxadiazolyl Not Reported
BB03377 Benzyl(ethyl)sulfamoyl 7-Chloro-4-methyl-benzothiazolyl Not Reported

Key Observations :

  • The target compound’s 2-fluoro substituent distinguishes it from triazinyl or oxadiazolyl analogs (e.g., Compounds 51–53, LMM5), which may influence electronic properties and intermolecular interactions .
  • Benzyl(methyl)sulfamoyl groups are shared with LMM5, a compound with demonstrated antifungal activity against Candida albicans .
  • Melting points for triazinyl derivatives () correlate with electron-withdrawing substituents (e.g., 4-CF₃ in Compound 52: 277–279°C) versus electron-donating groups (4-OCH₃ in Compound 53: 255–258°C), suggesting substituent-dependent crystallinity .

Key Observations :

  • LMM5 ’s antifungal efficacy highlights the role of sulfamoyl-benzamide scaffolds in targeting fungal thioredoxin reductase , a mechanism that may extend to the target compound.
  • Substituent flexibility (e.g., oxadiazole in LMM5 vs. triazine in Compounds 51–53) influences target selectivity and potency .

Biological Activity

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H22N2O3S
  • Molecular Weight : 394.49 g/mol
  • CAS Number : 915905-61-2

The presence of the sulfamoyl group and fluorine atom is significant for its biological interactions, enhancing its binding affinity to target enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cancer proliferation and bacterial growth. The fluorine atom enhances the compound's lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing sulfonamide groups have shown promising results against various cancer cell lines. A study reported that compounds with similar benzamide structures inhibited cell proliferation in cancer models, with IC50 values ranging from nanomolar to micromolar concentrations .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar sulfamoyl derivatives have demonstrated antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of folate synthesis pathways crucial for bacterial growth .

Summary of Case Studies

Study ReferenceActivityTargetIC50 Value
AntitumorHCT116 (colon cancer)0.64 μM
AntibacterialE. coli1400 nM
AntifungalVarious fungiNot specified

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzylsulfamoyl Intermediate : Reacting benzylamine with a suitable sulfamoyl chloride.
  • Fluorination : Using fluorinating agents to introduce the fluorine atom at the appropriate position on the benzamide ring.
  • Final Amidation : Coupling the intermediate with 4-methylphenyl isocyanate or similar reagents to yield the final product.

These methods ensure high yield and purity, essential for biological testing.

Q & A

Q. What synthetic routes are commonly employed to prepare 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide, and how can reaction conditions be optimized for high yield?

  • Methodology : Multi-step synthesis typically involves: (i) Sulfamoylation of a benzamide precursor using chlorosulfonic acid or sulfonyl chloride intermediates under anhydrous conditions . (ii) Fluorination via nucleophilic aromatic substitution (e.g., KF in DMF) at the ortho position relative to the benzamide group. (iii) Coupling of the benzyl(methyl)amine moiety using sodium carbonate in THF/H₂O (2:1) to form the sulfamoyl bridge .
  • Optimization : Yield improvements (45–93%) are achieved by controlling stoichiometry, reaction time (3–12 h), and temperature (rt to 80°C). Triethylamine is critical for neutralizing HCl byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR : ¹H NMR detects fluorine coupling patterns (e.g., splitting from the 2-fluoro substituent) and sulfamoyl NH protons (δ 8.5–9.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and sulfonamide (S=O, ~125 ppm) signals .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O) validate functional groups .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect biological assay compatibility?

  • Solubility : Preliminary testing in DMSO (≥10 mM) is standard. Aqueous buffers (PBS, pH 7.4) with <1% DMSO are used for in vitro assays. Hydrophobic interactions dominate due to the trifluoromethyl and benzyl groups .
  • Polarity Impact : Low aqueous solubility may necessitate co-solvents (e.g., cyclodextrins) or nanoformulation for pharmacokinetic studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the binding affinity of this compound to therapeutic targets like kinases or GPCRs?

  • Approach : (i) DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential maps, highlighting nucleophilic/electrophilic sites . (ii) Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., EGFR). The fluorobenzamide group may form hydrogen bonds with hinge-region residues (e.g., Met793), while the sulfamoyl group enhances hydrophobic contacts .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in SAR data between in vitro potency and in vivo efficacy?

  • Case Study : If in vitro IC₅₀ values (nM range) do not translate to in vivo tumor reduction, investigate: (i) Metabolic Stability : LC-MS/MS analysis of plasma metabolites to identify sulfamoyl hydrolysis or fluorophenyl oxidation . (ii) Permeability : Caco-2 assays to assess intestinal absorption; logP >3 may reduce bioavailability due to excessive lipophilicity .
  • Mitigation : Introduce hydrophilic substituents (e.g., pyridyl) or prodrug strategies to balance solubility and membrane penetration .

Q. How can high-throughput screening (HTS) platforms identify synergistic combinations with existing chemotherapeutics?

  • Workflow : (i) HTS Setup : Test the compound in combination with cisplatin or paclitaxel across 1,000+ cancer cell lines (e.g., NCI-60 panel) . (ii) Synergy Scoring : Calculate combination indices (CI) using CompuSyn software. CI <1 indicates synergy, often linked to dual inhibition of DNA repair (e.g., PARP) and microtubule dynamics .
  • Mechanistic Follow-Up : Transcriptomic profiling (RNA-seq) to identify upregulated/downregulated pathways (e.g., apoptosis, cell cycle) .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities (e.g., genotoxic sulfonate esters) during scale-up?

  • Detection : UPLC-MS/MS with a C18 column (1.7 µm) and MRM mode to monitor sulfonate esters at ppm levels .
  • Mitigation : Post-synthesis purification via recrystallization (ethanol/water) or silica gel chromatography .

Q. How do steric and electronic effects of the benzyl(methyl)sulfamoyl group influence regioselectivity in further functionalization?

  • Steric Effects : The bulky benzyl group directs electrophilic substitution to the para position of the fluorobenzamide ring.
  • Electronic Effects : Electron-withdrawing sulfamoyl groups activate the benzene ring for nucleophilic attack, favoring meta substitution in SNAr reactions .

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